molecular formula C13H21NO3 B14675527 N-(2,2-Diethoxyethyl)-3-methoxyaniline CAS No. 32431-44-0

N-(2,2-Diethoxyethyl)-3-methoxyaniline

Cat. No.: B14675527
CAS No.: 32431-44-0
M. Wt: 239.31 g/mol
InChI Key: ZBKZMZMJUQXDTL-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-3-methoxyaniline is a synthetic aromatic amine derivative characterized by a methoxy-substituted aniline core linked to a diethoxyethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of sulfonamide derivatives and fluorinated agrochemicals. Its structural flexibility allows for diverse functionalization, making it valuable in pharmaceutical and materials science research.

Key features include:

  • Molecular formula: C₁₃H₂₁NO₃ (inferred from and analogous structures).
  • Functional groups: Methoxy (-OCH₃), diethoxyethyl (-CH₂CH(OCH₂CH₃)₂), and aniline (-NH₂).
  • Synthetic applications: Used in multi-step reactions to generate sulfonamide derivatives (e.g., compound 7 in ) and fluorinated compounds ().

Properties

CAS No.

32431-44-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-3-methoxyaniline

InChI

InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-7-6-8-12(9-11)15-3/h6-9,13-14H,4-5,10H2,1-3H3

InChI Key

ZBKZMZMJUQXDTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC(=CC=C1)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2,2-diethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Diethoxyethyl)-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N-(2,2-Diethoxyethyl)-3-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyethyl group may enhance the compound’s ability to cross cell membranes, while the methoxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of N-(2,2-Diethoxyethyl)-3-methoxyaniline and related compounds based on substituent variations, synthesis routes, and functional properties.

Table 1: Structural and Molecular Comparisons
Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key References
This compound Diethoxyethyl, methoxy C₁₃H₂₁NO₃ 255.31 (calculated)
N-Ethyl-3-methoxyaniline () Ethyl, methoxy C₉H₁₃NO 151.21
N,N-Diethyl-3-methoxyaniline () Diethyl, methoxy C₁₁H₁₇NO 179.26
N-(1,1-Difluoropropan-2-ylidene)-3-methoxyaniline () Difluoropropylidene, methoxy C₁₀H₁₀F₂NO 210.19
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline () sec-Butyl phenoxyethyl, methoxyethoxy C₂₂H₃₁NO₃ 343.46
Table 2: Reaction Yields and Conditions
Compound Name Key Reagents/Conditions Yield (%) Purity/Characterization Methods
This compound NaBH₄, methanol, ice bath Not reported NMR, HR-ESI-MS
N-(1,1-Difluoropropan-2-ylidene)-3-methoxyaniline 1,1-Difluoroacetone, 4 Å MS 98 ¹H/¹⁹F NMR, MS
Compound 7 () NaBH₄, DMSO, benzyl bromide Not reported NMR, HR-ESI-MS

Physicochemical Properties

  • Solubility: The diethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) compared to simpler ethyl derivatives .
  • Stability : Fluorinated derivatives (e.g., ) exhibit greater thermal stability due to C-F bond rigidity .

Key Research Findings

Sulfonamide Derivatives : This compound serves as a precursor to sulfonamide-based compounds (), which are critical in drug discovery for their antimicrobial and anti-inflammatory properties.

Fluorinated Analogues : The difluorinated variant () demonstrates high synthetic efficiency (98% yield), highlighting the role of fluorination in optimizing reaction pathways .

Biological Targeting : Methoxy-aniline derivatives with hydroxybenzylidene groups () show promise in modulating plant hormone biosynthesis, offering agricultural applications .

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